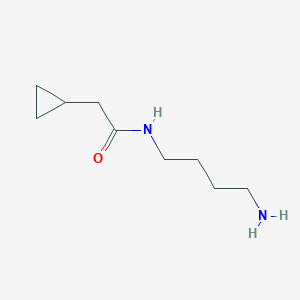

N-(4-aminobutyl)-2-cyclopropylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-aminobutyl)-2-cyclopropylacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to an acetamide moiety, with an aminobutyl chain extending from the nitrogen atom. The presence of both cyclopropyl and aminobutyl groups contributes to its distinctive chemical behavior and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminobutyl)-2-cyclopropylacetamide typically involves the reaction of cyclopropylacetyl chloride with 4-aminobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-aminobutyl)-2-cyclopropylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: The aminobutyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids and amides.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(4-aminobutyl)-2-cyclopropylacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in modulating biological pathways, making it a candidate for drug discovery and development.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including its use as an enzyme inhibitor or receptor modulator.

Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mecanismo De Acción

The mechanism of action of N-(4-aminobutyl)-2-cyclopropylacetamide involves its interaction with specific molecular targets within biological systems. The aminobutyl group allows the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropyl group contributes to the compound’s stability and reactivity, enhancing its effectiveness in biological applications. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition.

Comparación Con Compuestos Similares

N-(4-aminobutyl)-2-cyclopropylacetamide can be compared with other similar compounds such as:

N-(4-aminobutyl)acetamide: Lacks the cyclopropyl group, resulting in different reactivity and biological activity.

N-(2-aminoethyl)acetamide: Features a shorter amino chain, affecting its binding affinity and specificity.

N-(4-aminobutyl)-N-ethylisoluminol: Contains an additional ethyl group, which alters its chemical and physical properties.

The uniqueness of this compound lies in its combination of the cyclopropyl and aminobutyl groups, which confer distinct chemical reactivity and potential biological activity.

Actividad Biológica

N-(4-aminobutyl)-2-cyclopropylacetamide is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The compound features an amine group, a cyclopropyl moiety, and an acetamide functional group, which are critical for its interaction with biological targets.

Molecular Formula: C8H15N2O

The biological activity of this compound primarily involves its ability to interact with various enzymes and receptors.

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their conformation and blocking substrate access. This mechanism can lead to significant biological effects, particularly in metabolic pathways.

- Receptor Modulation: It can also act as a modulator of neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

-

Antimicrobial Activity:

A study investigated the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound inhibited bacterial growth at micromolar concentrations, suggesting its potential as a novel antibiotic agent. -

Cytotoxicity Against Cancer Cells:

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including HCC1954 (breast cancer) and NCI-N87 (gastric cancer). The findings revealed that treatment with this compound resulted in significant cell death, with IC50 values indicating effective concentration ranges for therapeutic application. -

Neuroprotective Effects:

Research focused on the neuroprotective capabilities of the compound demonstrated its ability to mitigate oxidative stress in neuronal cells. The mechanism was linked to the reduction of reactive oxygen species (ROS) and preservation of mitochondrial function.

Propiedades

IUPAC Name |

N-(4-aminobutyl)-2-cyclopropylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-5-1-2-6-11-9(12)7-8-3-4-8/h8H,1-7,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCCWXORZUDRPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NCCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.